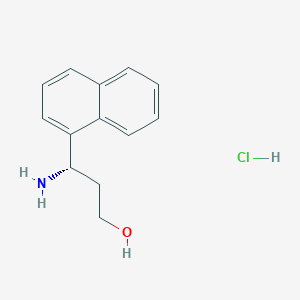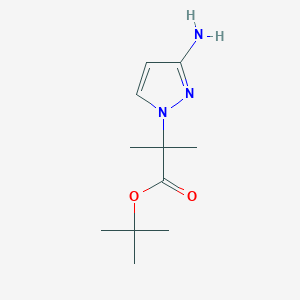![molecular formula C22H17ClF3N3O2S B2963472 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 478040-05-0](/img/structure/B2963472.png)
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a compound that falls under the category of hydrazinecarbothioamides. Such compounds are known for their versatile biological activities and are often explored in drug design and development. The structure features a benzoyl group substituted with a benzyloxy and chlorine atom, attached to a hydrazinecarbothioamide moiety, along with a trifluoromethyl-substituted phenyl group.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions:
Formation of the benzoyl intermediate: 4-(Benzyloxy)-2-chlorobenzoyl chloride can be synthesized by reacting 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride.
Coupling with hydrazine derivative: The prepared benzoyl chloride is reacted with hydrazinecarbothioamide in the presence of a base like triethylamine, facilitating the formation of the hydrazinecarbothioamide linkage.
Addition of trifluoromethylphenyl group: This step involves reacting the intermediate with 3-(trifluoromethyl)aniline under heating and using a coupling agent such as EDC (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods: While precise industrial methods might vary, scale-up typically involves optimizing the reaction conditions for yield and purity. Continuous flow synthesis could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: Conversion of thioamide to sulfinyl or sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzoyl group could yield the corresponding alcohol.
Substitution: Various functional groups could replace the chlorine or benzyloxy groups via nucleophilic aromatic substitution or electrophilic substitution, respectively.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halides or alcohols in the presence of bases or catalysts.
Major products formed:
Sulfinyl derivatives from oxidation.
Alcohols from reduction.
A variety of substituted benzenes from substitution reactions.
Aplicaciones Científicas De Investigación
In chemistry:
Catalysts: Potential to act as ligands or catalysts in organic reactions.
Synthesis intermediates: Useful intermediates in the synthesis of more complex molecules.
In biology:
Enzyme inhibition: Exploration as inhibitors for various enzymes.
Bioactive compounds: Potential in designing new drugs for therapeutic use.
In medicine:
Anticancer agents: Due to its structural resemblance to known therapeutic compounds, it might exhibit antiproliferative properties.
Anti-inflammatory and antimicrobial properties: Further exploration can reveal its potential in treating infectious and inflammatory conditions.
In industry:
Pharmaceutical manufacturing: As an intermediate in the production of complex pharmaceuticals.
Mecanismo De Acción
Comparing 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide with other hydrazinecarbothioamide derivatives reveals its uniqueness in:
Functional groups: The combination of a benzyloxy and trifluoromethyl groups which could impart unique biological properties.
Reactivity: Enhanced reactivity due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Comparación Con Compuestos Similares
N-benzoyl-N'-arylthioureas.
Hydrazinecarboxamides with different substituents.
Benzoylhydrazides.
Through these comparisons and analyses, it becomes clear that 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a versatile compound with potential applications across various fields. Exploring its chemical behavior, synthetic routes, and biological impacts can pave the way for new discoveries and innovations.
Propiedades
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S/c23-19-12-17(31-13-14-5-2-1-3-6-14)9-10-18(19)20(30)28-29-21(32)27-16-8-4-7-15(11-16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPZQOOWMBABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)

![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2963405.png)
![7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2963407.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)

